(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC9072662
Molecular Formula: C19H18INO5
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18INO5 |
|---|---|
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | 4-hydroxy-2-(4-iodophenyl)-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C19H18INO5/c1-11-3-8-14(26-11)17(22)15-16(12-4-6-13(20)7-5-12)21(9-10-25-2)19(24)18(15)23/h3-8,16,23H,9-10H2,1-2H3 |
| Standard InChI Key | GXTQFXXNKNYZKD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)I)CCOC)O |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)I)CCOC)O |
Introduction
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule that belongs to the pyrrolidine-2,3-dione class of compounds. These compounds are known for their diverse biological activities, including antimicrobial and antibiofilm properties, as well as potential applications in drug development due to their ability to inhibit specific enzymes or protein interactions .
Biological Activities
-
Antimicrobial Activity: Pyrrolidine-2,3-diones have shown promising activity against Gram-positive pathogens and have potential as antibacterial agents .
-
Protein Interactions: Some pyrrolidine-2,3-diones can stabilize protein-protein interactions, which is beneficial in certain biological contexts .
Synthesis and Modification Strategies
The synthesis of pyrrolidine-2,3-diones often involves multi-component reactions that allow for the introduction of various functional groups to enhance biological activity . For example, using diamines as the amine source can improve aqueous solubility and antimicrobial properties .
Potential Applications and Future Research
Given the diverse biological activities of pyrrolidine-2,3-diones, compounds like (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-iodophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione could be explored for their potential in drug development. This might involve investigating their ability to inhibit specific enzymes or interact with proteins in a manner that could be beneficial for therapeutic applications.
Future Directions
-
Biological Activity Screening: Conducting thorough biological activity screenings to identify potential therapeutic targets.
-
Chemical Optimization: Modifying the compound to improve solubility and enhance biological activity.
-
In Vivo Studies: Performing in vivo studies to assess efficacy and safety in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume